Cas no 10315-89-6 (Piperidine,1-(2-methylpropyl)-)
Piperidine,1-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Piperidine,1-(2-methylpropyl)-
- 1-(2-methylpropyl)piperidine
- 1-Isobutyl-piperidine
- BNBLWPUWMNURAX-UHFFFAOYSA-N
- 10315-89-6
- SCHEMBL426509
- 1-(2-Methylpropyl)-piperidine
- DTXSID70145674
- Piperidine, 1-(2-methylpropyl)-
- 1-isobutylpiperidine
-
- Inchi: 1S/C9H19N/c1-9(2)8-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3
- InChI Key: BNBLWPUWMNURAX-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)CCCCC1
Computed Properties
- Exact Mass: 141.15187
- Monoisotopic Mass: 141.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 82.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 0.838
- Boiling Point: 160.5°Cat760mmHg
- Flash Point: 53.4°C
- Refractive Index: 1.448
- PSA: 3.24
- LogP: 2.06620
Piperidine,1-(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1262564-250mg |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 250mg |
$245 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1262564-1g |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 1g |
$435 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1262564-5g |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 5g |
$1515 | 2024-06-05 | |
| 1PlusChem | 1P01ER3L-250mg |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 250mg |
$125.00 | 2023-12-26 | |
| 1PlusChem | 1P01ER3L-1g |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 1g |
$257.00 | 2023-12-26 | |
| 1PlusChem | 1P01ER3L-5g |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 5g |
$997.00 | 2023-12-26 | |
| A2B Chem LLC | AX67121-250mg |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 250mg |
$110.00 | 2024-01-05 | |
| A2B Chem LLC | AX67121-1g |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 1g |
$220.00 | 2024-01-05 | |
| eNovation Chemicals LLC | Y1262564-250mg |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 250mg |
$255 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1262564-1g |
1-(2-Methylpropyl)-piperidine |
10315-89-6 | 97% | 1g |
$460 | 2025-02-28 |
Additional information on Piperidine,1-(2-methylpropyl)-
Piperidine, 1-(2-Methylpropyl)-: A Comprehensive Overview
Piperidine, 1-(2-methylpropyl)-, also known by its CAS number 10315-89-6, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the family of piperidines, which are six-membered saturated heterocycles containing one nitrogen atom. The presence of the 2-methylpropyl group at the 1-position of the piperidine ring introduces unique chemical properties and functional group reactivity that make it an invaluable molecule in modern chemical synthesis.
The structure of Piperidine, 1-(2-methylpropyl)- consists of a piperidine ring with a branching alkyl chain at the nitrogen atom. This branching imparts steric effects that influence the compound's physical and chemical properties. Recent studies have highlighted its potential as a building block in drug design, particularly in the development of bioactive molecules with improved pharmacokinetic profiles.
In terms of synthesis, Piperidine, 1-(2-methylpropyl)- can be prepared via various methods, including nucleophilic substitution reactions and catalytic hydrogenation. The choice of synthetic route often depends on the desired purity and scale of production. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of these reactions, aligning with current trends in environmentally friendly chemical processes.
The application of Piperidine, 1-(2-methylpropyl)- extends beyond traditional organic synthesis. Recent advancements have demonstrated its utility in polymer chemistry as a monomer for synthesizing novel materials with tailored mechanical and thermal properties. Additionally, its role as a catalyst in asymmetric synthesis has been explored, offering new avenues for enantioselective reactions.
From an analytical standpoint, the characterization of Piperidine, 1-(2-methylpropyl)- involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring compliance with quality standards in industrial applications.
In conclusion, Piperidine, 1-(2-methylpropyl)- remains a pivotal molecule in contemporary chemical research due to its structural versatility and functional group reactivity. As ongoing research continues to uncover new applications and synthesis pathways, this compound is poised to play an even more significant role in advancing chemical science and technology.
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